![molecular formula C10H19N5O3 B14185089 Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate CAS No. 918956-05-5](/img/structure/B14185089.png)
Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group and a carbamate moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate typically involves multiple steps. One common method includes the reaction of prop-2-en-1-ylamine with a carbamate precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high efficiency and minimal waste. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl (2-{N’'-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share structural similarities and exhibit comparable chemical properties.
N-(prop-2-yn-1-yl)acetamide: Another compound with a similar functional group, used in various chemical reactions.
Uniqueness
Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its significance .
Propriétés
Numéro CAS |
918956-05-5 |
|---|---|
Formule moléculaire |
C10H19N5O3 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
prop-2-enyl N-[2-[[N'-[2-(methylamino)-2-oxoethyl]carbamimidoyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C10H19N5O3/c1-3-6-18-10(17)14-5-4-13-9(11)15-7-8(16)12-2/h3H,1,4-7H2,2H3,(H,12,16)(H,14,17)(H3,11,13,15) |
Clé InChI |
UISAIUCENXUFJR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CN=C(N)NCCNC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14185012.png)
![2-[Benzyl(pyridin-2-yl)phosphoryl]propan-2-ol](/img/structure/B14185014.png)
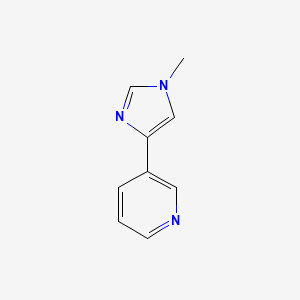
![1-{[3-(Naphthalen-1-YL)prop-2-YN-1-YL]oxy}-4-phenylbut-3-YN-2-one](/img/structure/B14185030.png)

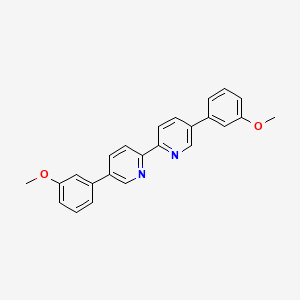
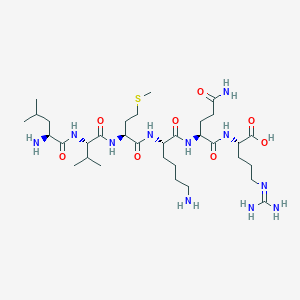
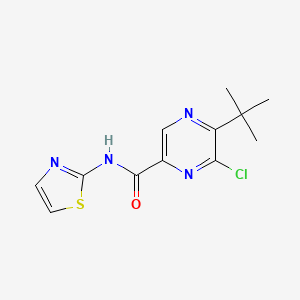
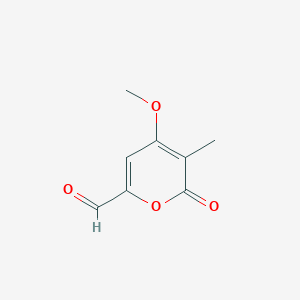
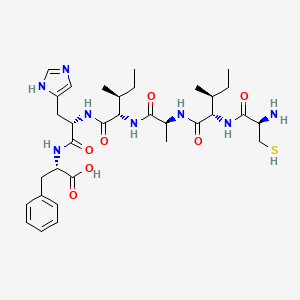
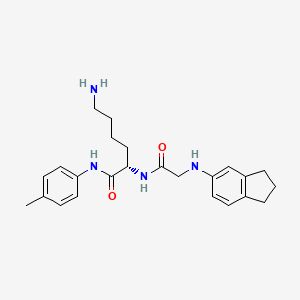

![2-Nitro-5-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14185094.png)

